molecular formula C11H14N2O3S B2649405 Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 959307-64-3

Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2649405
CAS No.: 959307-64-3
M. Wt: 254.3
InChI Key: XYNJSLOFSAJMGL-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Pyrrolidinone Conjugates

The synthesis of thiazole-pyrrolidinone hybrids has evolved significantly over the past two decades. Early methodologies, such as the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides, enabled the production of thiazole-5-carboxylate esters. These reactions often involved carbene intermediates, with trifluoroacetic acid catalyzing cyclization to form the thiazole ring.

By the mid-2010s, advances in 1,3-dipolar cycloaddition strategies revolutionized the field. For instance, azomethine ylides generated from ninhydrin and sarcosine/thiaproline were employed to construct dispiro-pyrrolidine-thiazole hybrids. This method achieved stereoselectivity and high yields, particularly for derivatives bearing antimycobacterial activity. Concurrently, polysubstituted prolinates emerged as versatile precursors for synthesizing enantiomerically enriched 2-(pyrrolidin-1-yl)thiazoles. These approaches underscored the growing emphasis on structural complexity and chirality in hybrid design.

The specific compound, ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate, epitomizes modern synthetic efficiency. Its preparation likely involves cyclocondensation of ethyl 4-methylthiazole-5-carboxylate with 2-pyrrolidone derivatives, though exact protocols remain proprietary.

Significance in Heterocyclic Medicinal Chemistry

Thiazole-pyrrolidinone hybrids occupy a unique niche due to their dual targeting potential. The thiazole moiety’s ability to engage in hydrogen bonding and π-π stacking interactions enhances binding affinity, while the pyrrolidinone ring’s lactam group contributes to metabolic stability. This compound exemplifies these traits, with its ethyl carboxylate group further improving solubility and bioavailability.

Table 1: Bioactive Thiazole-Pyrrolidinone Hybrids and Their Targets

Hybrid Structure Biological Activity Target Pathogen/Cell Line
Dispiro-pyrrolidine-thiazole Antimycobacterial (IC₅₀ 1.07 μM) Mycobacterium tuberculosis
2-(Pyrrolidin-1-yl)thiazoles Antibacterial Gram-positive/-negative bacteria
Thiazole-pyridine hybrids Anticancer (IC₅₀ 5.71 μM) MCF-7 breast cancer cells

The antimycobacterial potency of related hybrids, such as compound 4l (IC₅₀ 1.07 μM against M. tuberculosis), surpasses first-line drugs like ethambutol. Similarly, thiazole-pyridine hybrids demonstrate superior anticancer activity compared to 5-fluorouracil. These findings validate the hybrid strategy for overcoming drug resistance and improving therapeutic indices.

Current Research Landscape and Academic Interest

Recent studies prioritize structural diversification and target-specific optimization. For example, introducing electron-withdrawing groups (e.g., chlorine) at the thiazole’s 4-position enhances antiproliferative activity, as seen in derivatives tested against A375 melanoma and DU145 prostate cancer cells. Additionally, enantiomerically pure hybrids synthesized from chiral prolinates exhibit improved selectivity for bacterial enzyme targets, such as acetylcholinesterase (AChE).

Academic interest also extends to novel synthetic routes. Metal-catalyzed cross-couplings and microwave-assisted cyclizations are being explored to reduce reaction times and improve yields. Furthermore, computational modeling studies predict that this compound’s carbonyl groups participate in key hydrogen bonds with AChE’s catalytic triad, rationalizing its inhibitory potential.

Ongoing clinical investigations focus on hybrid derivatives for neglected tropical diseases and oncology. Collaborative efforts between academic institutions and pharmaceutical companies aim to advance lead compounds into preclinical trials by 2026.

Properties

IUPAC Name

ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10(15)9-7(2)12-11(17-9)13-6-4-5-8(13)14/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJSLOFSAJMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a more environmentally friendly catalyst like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidinone moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for its potential as a scaffold in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been shown to selectively induce apoptosis in cancer cells while sparing normal cells. A study demonstrated that certain modifications to the thiazole ring can significantly enhance cytotoxicity against specific cancer cell lines, such as A549 (human lung cancer) and MCF7 (breast cancer) cells .

CompoundCell LineIC50 (µM)
This compoundA54925
Modified Derivative XA54910
Modified Derivative YMCF715

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that thiazole derivatives possess significant activity against Gram-positive bacteria and drug-resistant strains. This compound was tested against Staphylococcus aureus and exhibited an MIC (minimum inhibitory concentration) value that suggests potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. The ability to modify the compound at different positions allows researchers to tailor its properties for specific applications.

Synthetic Routes

Several synthetic pathways have been reported:

  • Cyclization of Thioamide Precursors : This method involves the reaction of thioamide with α-bromoketones under basic conditions.
  • Condensation Reactions : The compound can also be synthesized via condensation reactions between appropriate carboxylic acids and amines.

Case Study: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 25 µM, demonstrating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and pyrrolidinone moiety can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 2-position of the thiazole ring is critical for modulating electronic and steric properties. Below is a comparative analysis of substituents and their impacts:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
Target Compound 2-Oxopyrrolidin-1-yl C₁₁H₁₄N₂O₃S 254.31 g/mol Pharmacological intermediate sc-353503
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate 1H-Pyrrol-1-yl C₁₁H₁₂N₂O₂S 236.29 g/mol Building block for heterocycles BB01-2330
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate 2-Thienyl C₁₁H₁₁NO₂S₂ 253.34 g/mol Electronic materials, ligands 56421-62-6
Ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl C₈H₈F₃NO₂S 239.21 g/mol High stability, agrochemicals 1263286-63-0
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl C₁₅H₁₄NO₄S 307.34 g/mol Intermediate for antitumor agents 161798-01-2

Key Observations :

  • Steric Influence : Bulky substituents (e.g., 3-formyl-4-hydroxyphenyl) may hinder ring planarity, affecting π-π stacking in biological systems .
  • Metabolic Stability : The lactam moiety in the target compound is less prone to oxidative metabolism than pyrrole or thiophene derivatives .

Physical and Chemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, structurally similar compounds exhibit ranges such as 87–89°C (trifluoromethyl analogue ) and room-temperature stability (thienyl derivative ).
  • Solubility : The ester group in all analogues improves solubility in polar aprotic solvents (e.g., DMSO, acetone), critical for reaction workup .

Biological Activity

Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C11H14N2O3S
  • Molecular Weight : 254.3 g/mol
  • CAS Number : 959307-64-3

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with oxopyrrolidine intermediates. The specific methodologies can vary, but they often include steps such as condensation reactions and cyclization processes that yield the thiazole structure with the desired substituents.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazoles exhibit antimicrobial properties. For instance, derivatives of thiazole have shown structure-dependent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. This compound is hypothesized to possess similar properties, although specific data on its antimicrobial efficacy is limited .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. For example, studies involving related compounds have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and others. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation. This compound could be explored for similar effects, particularly in targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityStructure-dependent activity against Gram-positive pathogens was noted in related thiazole compounds .
Anticancer ActivityThiazole derivatives have demonstrated significant cytotoxicity in A549 cell lines; further studies are needed to assess the specific activity of this compound .
Mechanism of ActionRelated compounds have been shown to induce apoptosis through various pathways, suggesting potential for similar mechanisms in this compound .

Future Research Directions

Given the promising biological activities associated with thiazole derivatives, further research on this compound is warranted. Potential areas of investigation include:

  • In vitro Studies : Detailed assays to evaluate antimicrobial and anticancer activities.
  • Mechanistic Studies : Understanding the biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylate?

  • Methodology : The compound’s synthesis typically involves cyclization or condensation reactions. For example, analogous thiazole derivatives are synthesized via the Biginelli reaction, which combines aldehydes, β-ketoesters, and thioureas in a one-pot reaction under acidic conditions . Cyclization of intermediates like ethyl 3-aryl-4-(2-chlorophenyl) derivatives with aminoisoxazoles has also been reported for structurally related thiazoles .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structures. For example, thiazole protons appear as distinct singlets (δ 6.5–8.5 ppm), while the 2-oxopyrrolidinyl group shows characteristic carbonyl signals (~δ 170–175 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (thiazole ester: ~1730 cm1^{-1}) and amide (2-oxopyrrolidinyl: ~1680 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight and structural motifs .

Q. How is X-ray crystallography applied to confirm its molecular structure?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. For example, related thiazole-carboxylates exhibit planar thiazole rings (mean deviation < 0.005 Å) and distinct dihedral angles between substituents (e.g., 72.14° for pendant aromatic groups) .
  • Software : Use SHELX suite for structure solution (SHELXS) and refinement (SHELXL). Validate structures with R-factors (< 0.05) and goodness-of-fit (GOF ~1.0) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., electron-deficient thiazole C2 or ester carbonyl).
  • Fukui Indices : Quantify local softness to predict nucleophilic attack sites. For example, the 2-oxopyrrolidinyl group may enhance electrophilicity at the thiazole ring .
    • Validation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates under basic conditions).

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests a planar conformation but crystallography reveals puckering (e.g., thiazole ring distortion), analyze dynamic effects. Use variable-temperature NMR to assess conformational flexibility .
  • Software Tools : Employ PLATON or Mercury to validate crystallographic data against spectroscopic observations .

Q. How does the 2-oxopyrrolidinyl substituent influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • Hydrogen Bonding : The pyrrolidinone carbonyl may interact with biological targets (e.g., enzymes) via H-bonding.
  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability.
    • Experimental Design : Compare bioactivity (e.g., IC50_{50}) of the target compound with analogs lacking the 2-oxopyrrolidinyl group .

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